Acid red 266

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

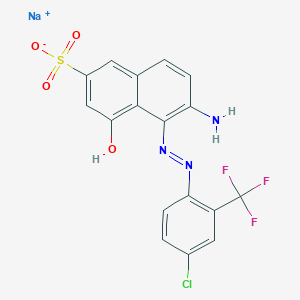

Acid Red 266, also known as Acid Red 2B, is a synthetic azo dye with the molecular formula C27H29N2NaO7S2. It is commonly used in the textile industry for dyeing nylon fabrics and is known for its vibrant red color. The compound is characterized by its solubility in water and strong sulfuric acid, where it exhibits a deep red color.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 266 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling processes. The aromatic amine is first diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under controlled pH and temperature conditions to produce the final dye.

化学反应分析

Types of Reactions: Acid Red 266 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

Substitution: The dye can undergo electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Breakdown products of the azo bond, often resulting in smaller aromatic compounds.

Reduction: Aromatic amines derived from the cleavage of the azo bond.

Substitution: Substituted aromatic compounds depending on the electrophile used.

科学研究应用

Chemistry

Acid Red 266 serves as a pH indicator and is employed in various analytical techniques to study reaction mechanisms and kinetics. Its ability to change color based on pH makes it useful in titrations and other chemical analyses.

Biology

In biological research, this compound is widely used in staining techniques to visualize cell structures and track biomolecules. It aids in the identification of cellular components under a microscope, enhancing the contrast between different cell types.

Medicine

The dye is utilized in diagnostic assays and as a marker in histopathological studies. Its properties allow for the visualization of tissue samples, aiding in the diagnosis of diseases.

Industry

This compound finds extensive application in the textile industry for dyeing nylon fabrics and printing polyamide materials. It is particularly effective for direct printing on polyamide fibers, making it suitable for carpet dyeing .

Aggregation Behavior

Research has shown that this compound exhibits unique aggregation behavior in aqueous solutions. A study utilizing 19F NMR measurements, UV/Vis spectroscopy, and static light scattering revealed insights into its molecular interactions and structural properties .

Case Study 1: Interaction with Surfactants

A study investigated the interaction between this compound and cetyltrimethylammonium bromide (CTAB). The binding constant (Kb) was determined using UV-visible spectroscopy, revealing that the interaction is influenced by temperature and pH levels. The results indicated that both electrostatic and hydrophobic interactions play significant roles in the binding process .

Case Study 2: Textile Dyeing

In an industrial setting, this compound has been successfully applied for dyeing nylon fabrics. Its efficiency in providing vibrant colors while maintaining fabric integrity has made it a preferred choice for manufacturers .

作用机制

The mechanism of action of Acid Red 266 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. The dye’s chromophore absorbs light at specific wavelengths, allowing it to be used in various spectroscopic techniques. The aggregation behavior of this compound in aqueous solutions has been studied using methods like nuclear magnetic resonance spectroscopy, ultraviolet-visible spectroscopy, and static light scattering, revealing insights into its molecular interactions and structural properties .

相似化合物的比较

Acid Red 266 can be compared with other azo dyes such as Acid Red 1, Acid Red 183, and Benzopurpurine 4B. While these dyes share similar structural features, this compound is unique in its specific aggregation behavior and its application in diverse fields. The comparison highlights the following:

Acid Red 1: Similar in structure but differs in its absorption spectrum and specific applications.

Acid Red 183: Used in similar industrial applications but has different solubility and stability properties.

Benzopurpurine 4B: Another azo dye with distinct aggregation properties and uses in textile dyeing.

属性

CAS 编号 |

57741-47-6 |

|---|---|

分子式 |

C17H11ClF3N3NaO4S |

分子量 |

468.8 g/mol |

IUPAC 名称 |

sodium;6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C17H11ClF3N3O4S.Na/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16;/h1-7,25H,22H2,(H,26,27,28); |

InChI 键 |

YNUGLCBUZUXXET-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |

手性 SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |

规范 SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na] |

同义词 |

ACID RED 266; W-111144; 57741-47-6; Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-2-(trifluoromethyl)phenyl)azo)-4-hydroxy-, monosodium salt; 2-Naphthale |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。